ETHYL 4-(3,4-DIMETHYLPHENYL)-2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)THIOPHENE-3-CARBOXYLATE
Description
ETHYL 4-(3,4-DIMETHYLPHENYL)-2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)THIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a thiophene-3-carboxylate core substituted with a [1,2,4]triazolo[4,3-a]pyridine sulfanyl propanamido group and a 3,4-dimethylphenyl moiety. Its structural complexity highlights the importance of substituent effects on physicochemical properties and biological interactions .
Properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanoylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-4-31-23(30)21-18(17-9-8-15(2)16(3)13-17)14-33-22(21)25-20(29)10-12-32-24-27-26-19-7-5-6-11-28(19)24/h5-9,11,13-14H,4,10,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMCRFMDBNLKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CCSC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3,4-dimethylphenyl)-2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}propanamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a thiophene ring coupled with a triazole and a dimethylphenyl moiety. Its structural complexity suggests potential interactions with various biological targets.
Mechanisms of Biological Activity
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing thiophene and triazole rings have been shown to inhibit cancer cell proliferation in several cell lines, including breast (MCF7) and colon carcinoma (HCT116) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
- Antimicrobial Properties : Compounds containing triazole and thiophene moieties have demonstrated antimicrobial activities against various pathogens. For instance, related compounds have shown efficacy against both gram-positive and gram-negative bacteria as well as fungi like Candida albicans .
- Anti-inflammatory Effects : Some derivatives of thiophene and triazole have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammatory responses .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of thiophene-based compounds on HepG2 liver cancer cells. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin. Notably, the presence of electron-donating groups significantly enhanced their cytotoxicity .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of triazole-containing compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with substituents on the phenyl ring displayed enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Data Tables
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the modulation of key signaling pathways like the MAPK/ERK pathway.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound showed enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines compared to standard chemotherapeutic agents .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes the MIC values indicating the effectiveness of the compound against selected pathogens .
3. Neurological Applications
Emerging research suggests that ethyl 4-(3,4-dimethylphenyl)-2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}propanamido)thiophene-3-carboxylate may have neuroprotective effects. Preliminary studies indicate its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting neuroinflammation and promoting neuronal survival.
Case Study:
Research presented at the International Neurotrauma Symposium indicated that this compound could reduce oxidative stress markers in neuronal cells subjected to neurotoxic insults .
Comparison with Similar Compounds
Core Heterocycle Differences
Substituent Effects
- Lipophilicity : The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to the chloro-fluorophenyl () or trifluoromethylphenyl () groups. This could improve membrane permeability but reduce aqueous solubility .
- Electron-Withdrawing Groups : Compounds with Cl, F, or CF3 substituents (–5) exhibit higher polarity, which may enhance binding to charged residues in enzymes or receptors .
Potential Pharmacological Implications
- While adenosine receptor modulation is discussed in , the structural similarity of triazolo-pyridine systems to purine-based ligands (e.g., adenosine) suggests possible interactions with purinergic receptors. However, the dimethylphenyl group may steer selectivity away from A3 receptors (activated by inosine) .
- The trifluoromethyl group in ’s compound is associated with improved metabolic stability, a feature absent in the target compound but addressable via further derivatization .
Q & A
What are the optimized synthetic routes for ETHYL 4-(3,4-DIMETHYLPHENYL)-2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)THIOPHENE-3-CARBOXYLATE, and how can reaction conditions be systematically improved?
Methodological Answer:
A common approach involves refluxing intermediates in ethanol with catalytic glacial acetic acid to promote condensation reactions, followed by solvent evaporation under reduced pressure and filtration . Optimization can include varying solvents (e.g., dimethylformamide for higher solubility) , adjusting stoichiometric ratios of reactants, and employing microwave-assisted synthesis to reduce reaction time. Purification via column chromatography using silica gel and gradients of ethyl acetate/hexane is recommended to isolate high-purity products. Reaction progress should be monitored using thin-layer chromatography (TLC) and validated via NMR .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for resolving aromatic protons and amide linkages), Fourier-transform infrared (FT-IR) spectroscopy (to confirm carbonyl groups and sulfur-containing moieties), and high-resolution mass spectrometry (HRMS) is critical . For crystallographic validation, single-crystal X-ray diffraction is ideal but requires high-purity samples. Solvent selection (e.g., deuterated DMSO or CDCl₃) must align with the compound’s polarity to ensure accurate NMR readings .
How should researchers design initial biological activity screens for this compound?
Methodological Answer:
Begin with in vitro assays targeting receptors or enzymes relevant to the compound’s structural motifs (e.g., kinase inhibition assays due to the triazole and thiophene moieties) . Use cell viability assays (MTT or resazurin-based) to assess cytotoxicity across multiple cell lines. Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for apoptosis) are essential. For antimicrobial activity, follow CLSI guidelines with bacterial/fungal strains . Data should be replicated in triplicate, and statistical significance evaluated via ANOVA .
How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., pH, serum proteins) or off-target effects. Conduct orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to validate targets . Use isogenic cell lines to isolate genetic variables. Meta-analysis of dose-response relationships and Hill slopes can differentiate true bioactivity from artifacts. Ensure consistency in solvent controls (e.g., DMSO ≤0.1%) and normalize data to internal standards .
What computational approaches are recommended to model the compound’s interactions with biological targets?
Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s SMILES string (e.g., CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]) can predict binding modes to proteins like kinases or GPCRs. Molecular dynamics simulations (GROMACS) over 100 ns trajectories assess stability of ligand-receptor complexes. QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors optimize lead compounds .
How can environmental stability and degradation pathways of this compound be studied?
Methodological Answer:
Follow OECD guidelines for hydrolysis (pH 4–9 buffers, 50°C), photolysis (UV-A/B exposure), and biodegradability (OECD 301F) . Use LC-MS/MS to identify degradation products (e.g., cleavage of ester or sulfanyl groups). Ecotoxicity studies with Daphnia magna or Aliivibrio fischeri quantify acute/chronic effects. Computational tools like EPI Suite predict environmental persistence (e.g., half-life in soil/water) .
What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
Systematically modify functional groups:
- Replace the triazolo[4,3-a]pyridine moiety with other heterocycles (e.g., imidazo[1,2-a]pyridine) .
- Vary the 3,4-dimethylphenyl group with electron-withdrawing/donating substituents.
- Shorten/lengthen the propanamido linker to alter conformational flexibility.
Evaluate changes via IC₅₀ comparisons in target assays. Clustering analysis (e.g., PCA) of bioactivity data identifies critical pharmacophores .
What ethical considerations are paramount when handling this compound in biological research?
Methodological Answer:
Adhere to institutional review board (IRB) protocols for human-derived samples and OECD guidelines for animal studies (e.g., minimizing rodent cohorts via power analysis) . Ensure data privacy in multi-institutional collaborations via encrypted databases . For environmental studies, comply with Nagoya Protocol guidelines on genetic resource utilization. Transparency in reporting negative results reduces publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
